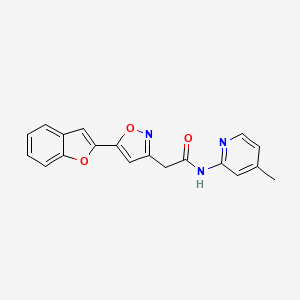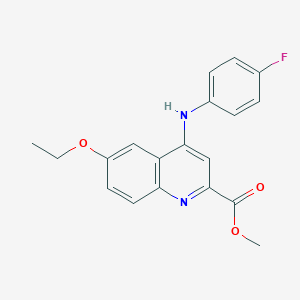
6-Methoxy-1H-indol-2-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family with a molecular formula of C10H8N2O . It has a molecular weight of 172.19 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 1H-indole-2-carbonitriles, including 6-Methoxy-1H-indole-2-carbonitrile, involves cross-coupling reactions . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions. The Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-couplings afforded a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles .Molecular Structure Analysis
The InChI code for 6-Methoxy-1H-indole-2-carbonitrile is 1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 . The compound’s linear formula is C10H8N2O .Physical and Chemical Properties Analysis
6-Methoxy-1H-indole-2-carbonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 172.19 and a molecular formula of C10H8N2O . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Antifungal-Anwendungen
6-Methoxy-1H-indol-2-carbonitril wurde als ein von Bacillus toyonensis produziertes antifungales Metabolit identifiziert . Die Verbindung zeigte eine potenzielle antifungale Aktivität in Gegenwart verschiedener Tenside, Detergenzien und Enzyme . Sie war besonders wirksam gegen Candida albicans ATCC 10231 und Aspergillus niger-Klinisisolate .
Produktionsoptimierung
Fortgeschrittene spektroskopische Techniken wurden verwendet, um this compound zu identifizieren . Die Response Surface Methodology (RSM) mit einem zentrierten, zusammengesetzten Versuchsdesign wurde eingesetzt, um die Produktion dieses antifungalen Metaboliten zu optimieren . Die optimalen Bedingungen wurden ermittelt: Stärke (5 g/L), Pepton (5 g/L), Rührgeschwindigkeit von 150 U/min, pH 6 und eine Temperatur von 40 °C .
Biologisches Potenzial
Indolderivate, einschließlich this compound, wurden als Träger verschiedener biologischer Aktivitäten gefunden . Dazu gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalariamittel und anticholinesterase-Aktivitäten .
Wirkstoffdesign
Die Synthese neuer 1H-indol-2-carbonitril-Derivate, einschließlich this compound, kann für das Wirkstoffdesign nützlich sein . Die Substitution in dieser Art von Produkt in Position 3 ist wichtig für die Entwicklung neuer Moleküle mit biologischem Interesse .
Antivirale Aktivität
Indolderivate, einschließlich this compound, wurden als antivirale Mittel beschrieben . Sie haben eine hemmende Aktivität gegen Influenza A und Coxsackie B4-Virus gezeigt .
Entzündungshemmende Aktivität
Indolderivate, einschließlich this compound, haben eine entzündungshemmende Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which include 6-methoxy-1h-indole-2-carbonitrile, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and changes caused by 6-Methoxy-1H-indole-2-carbonitrile would depend on the specific target receptors it binds to.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exhibited.
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown solid . Its molecular weight is 172.19 , which could influence its absorption and distribution
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific biological activity being exhibited.
Action Environment
For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability.
Biochemische Analyse
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Methoxy-1H-indole-2-carbonitrile may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the broad spectrum of biological activities of indole derivatives , it is likely that 6-Methoxy-1H-indole-2-carbonitrile exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
6-methoxy-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-8(6-11)12-10(7)5-9/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEPULPTZBLJCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
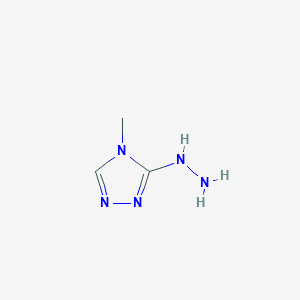
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-morpholinoethyl)oxalamide](/img/structure/B2378619.png)
![1-[[[(2R,3S)-2-Ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
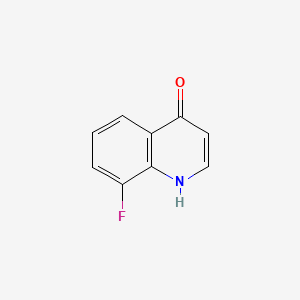
![3,9,9-trimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2378622.png)

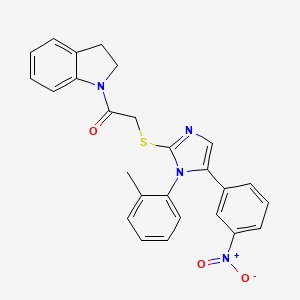
![2,6-Diethyl-5-mercapto-2,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2378627.png)
